N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiadiazole ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpropylamine with a suitable thiadiazole precursor can yield the desired thiadiazole ring. Subsequent coupling with a benzodioxole derivative under catalytic conditions completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
- 5-(2-methylpropyl)hydantoin
- 5-(4-hydroxybenzyl)hydantoin
Uniqueness
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of the thiadiazole and benzodioxole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C14H15N3O3S |
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Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H15N3O3S/c1-8(2)5-12-16-17-14(21-12)15-13(18)9-3-4-10-11(6-9)20-7-19-10/h3-4,6,8H,5,7H2,1-2H3,(H,15,17,18) |
InChI Key |
KBHJZPZYNPPXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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